rac-Ketoprofen Tris Base Amide
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Overview
Description
rac-Ketoprofen Tris Base Amide is a derivative of rac-Ketoprofen, which is known for its anti-inflammatory and analgesic properties . This compound is characterized by its molecular formula C20H23NO5 and a molecular weight of 357.41 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
rac-Ketoprofen Tris Base Amide can be synthesized from rac-Ketoprofen through a series of chemical reactions. The synthetic route typically involves the reaction of rac-Ketoprofen with tris(hydroxymethyl)aminomethane (Tris) under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
rac-Ketoprofen Tris Base Amide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
rac-Ketoprofen Tris Base Amide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its anti-inflammatory and analgesic properties.
Medicine: It is investigated for its potential therapeutic applications in treating pain and inflammation.
Industry: It is used in the development of new materials and compounds for various industrial applications
Mechanism of Action
The mechanism of action of rac-Ketoprofen Tris Base Amide involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain. By inhibiting these enzymes, the compound reduces inflammation and provides analgesic effects .
Comparison with Similar Compounds
rac-Ketoprofen Tris Base Amide can be compared with other similar compounds, such as:
rac-Ketoprofen: The parent compound, known for its anti-inflammatory and analgesic properties.
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar properties.
Naproxen: A widely used NSAID with anti-inflammatory and analgesic effects
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide |
InChI |
InChI=1S/C20H23NO5/c1-14(19(26)21-20(11-22,12-23)13-24)16-8-5-9-17(10-16)18(25)15-6-3-2-4-7-15/h2-10,14,22-24H,11-13H2,1H3,(H,21,26) |
InChI Key |
XLVOGCLORTXKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
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